Cotylenin F

Description

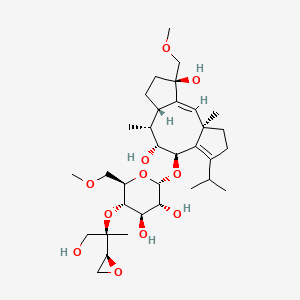

Structure

3D Structure

Properties

CAS No. |

58045-03-7 |

|---|---|

Molecular Formula |

C33H54O11 |

Molecular Weight |

626.8 g/mol |

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14R)-9,14-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]oxy]-5-[(2R)-1-hydroxy-2-[(2S)-oxiran-2-yl]propan-2-yl]oxy-6-(methoxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C33H54O11/c1-17(2)19-8-10-31(4)12-21-20(9-11-33(21,38)16-40-7)18(3)25(35)29(24(19)31)43-30-27(37)26(36)28(22(42-30)13-39-6)44-32(5,15-34)23-14-41-23/h12,17-18,20,22-23,25-30,34-38H,8-11,13-16H2,1-7H3/b21-12+/t18-,20+,22-,23+,25-,26-,27-,28-,29-,30-,31-,32-,33+/m1/s1 |

InChI Key |

ZLOOJZZIGCIITD-RTZQVEJRSA-N |

SMILES |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)COC)OC(C)(CO)C5CO5)O)O)C(C)C)C)(COC)O |

Isomeric SMILES |

C[C@@H]1[C@@H]\2CC[C@@](/C2=C/[C@]3(CCC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC)O[C@](C)(CO)[C@@H]5CO5)O)O)C(C)C)C)(COC)O |

Canonical SMILES |

CC1C2CCC(C2=CC3(CCC(=C3C(C1O)OC4C(C(C(C(O4)COC)OC(C)(CO)C5CO5)O)O)C(C)C)C)(COC)O |

Origin of Product |

United States |

Foundational & Exploratory

Cotylenin F mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Cotylenin F

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fungal diterpene glycoside, is a member of the fusicoccane family of natural products. Its primary mechanism of action is the stabilization of protein-protein interactions (PPIs) involving the 14-3-3 family of scaffold proteins. By acting as a "molecular glue," this compound locks 14-3-3 proteins into complexes with their client proteins, many of which are key phosphoproteins in critical cellular signaling pathways. This stabilization can profoundly alter downstream signaling, leading to effects such as cell growth inhibition and apoptosis. This document provides a detailed overview of this mechanism, focusing on the interaction with the C-RAF kinase pathway, and includes relevant quantitative data and experimental protocols.

Core Mechanism: Stabilization of 14-3-3 Protein-Protein Interactions

The central mechanism of action for this compound is its function as a stabilizer of 14-3-3 protein-protein interactions (PPIs).[1][2][3] The 14-3-3 proteins are a highly conserved family of dimeric proteins that act as critical regulators in a vast number of cellular processes, including signal transduction, cell cycle control, and apoptosis.[4][5][6] They achieve this by binding to specific phosphoserine/phosphothreonine motifs on a multitude of client proteins.

This compound acts as a "molecular glue," binding into a pocket at the interface between the 14-3-3 protein and its phosphorylated client protein.[1][7] This ternary complex is significantly more stable than the natural, transient interaction between the 14-3-3 protein and its client. This action does not inhibit or activate the target protein directly but rather modulates its function by locking it in a specific, 14-3-3-bound state.

Figure 1: General mechanism of this compound as a molecular glue.

Modulation of the C-RAF/MEK/ERK Signaling Pathway

A primary example of this compound's mechanism is its effect on the RAF-MEK-ERK (MAPK) signaling pathway, a critical pathway for cell proliferation and survival that is often hyperactivated in cancer.[6][8] The kinase C-RAF is a key client protein of 14-3-3. Its activity is regulated by phosphorylation at multiple sites.

-

Inhibitory Phosphorylation: Phosphorylation at Ser233 and Ser259 creates binding sites for 14-3-3 proteins. This binding holds C-RAF in an inactive conformation.[9][8]

-

Stabilization by Cotylenins: Cotylenin A (CN-A), a very close analog of this compound, has been shown to selectively stabilize the interaction between 14-3-3 and these inhibitory sites (pSer233 and pSer259).[9][8] This locks C-RAF in its inactive state, preventing its activation by upstream signals like RAS.

-

Downstream Inhibition: By maintaining C-RAF in an inactive state, this compound prevents the phosphorylation and activation of downstream kinases MEK and ERK, ultimately leading to an inhibition of cell proliferation and survival signals.

Figure 2: this compound stabilizes the inhibitory C-RAF/14-3-3 complex.

Induction of Apoptosis

By suppressing pro-survival signaling pathways like the RAF/MEK/ERK cascade, this compound can lead to the induction of apoptosis (programmed cell death).[10] The inhibition of survival signals can tip the cellular balance towards apoptosis, activating the intrinsic (mitochondrial) pathway. This typically involves the activation of initiator caspases (like Caspase-9) and subsequent executioner caspases (like Caspase-3), leading to the systematic dismantling of the cell.

Quantitative Data

Quantitative data for this compound is limited in the public literature. However, extensive biophysical studies have been performed on the closely related Cotylenin A (CN-A), which is considered representative of this class of molecules.

| Compound | Target Complex | Assay Method | Affinity (Kd) | Reference |

| Cotylenin A | 14-3-3ζ / diphosphorylated C-RAF peptide | X-RAY | 9 nM | [11] |

This table summarizes the high-affinity interaction demonstrated for Cotylenin A. Due to their structural similarity, this compound is expected to exhibit a comparable high-affinity stabilization effect.

Experimental Protocols

Verifying the mechanism of action of this compound involves demonstrating its ability to stabilize a specific 14-3-3/client protein complex. Below are detailed protocols for two key experimental approaches.

Co-Immunoprecipitation (Co-IP) and Western Blot

This method is used to detect and confirm the stabilization of a PPI within a cellular context.

Objective: To demonstrate that this compound increases the amount of a client protein (e.g., C-RAF) that co-precipitates with a 14-3-3 protein from cell lysates.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., HEK293T) expressing the proteins of interest to ~80% confluency.

-

Treat cells with this compound (e.g., 1-10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.3% Triton X-100, supplemented with protease and phosphatase inhibitors).[12]

-

Incubate on ice for 30 minutes, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G-Sepharose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with a primary antibody against one of the target proteins (e.g., anti-14-3-3) overnight at 4°C with gentle rotation.[13] An isotype control antibody should be used in parallel as a negative control.

-

Add fresh Protein A/G-Sepharose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Probe the membrane with a primary antibody against the other protein in the complex (e.g., anti-C-RAF).

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.[14] Expected Result: An increase in the band intensity for C-RAF in the this compound-treated lane compared to the vehicle control lane, indicating a stabilized interaction with 14-3-3.

-

Figure 3: Experimental workflow for Co-Immunoprecipitation.

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)

This is a high-throughput, bead-based biochemical assay to quantify PPI stabilization in vitro.[5][15]

Objective: To measure the dose-dependent increase in the interaction between purified 14-3-3 and a client phosphopeptide in the presence of this compound.

Principle: Donor beads (coated with streptavidin) bind a biotinylated phosphopeptide. Acceptor beads (coated with anti-GST antibody) bind a GST-tagged 14-3-3 protein. When the proteins interact, the beads are brought into close proximity. Excitation of the Donor bead at 680 nm causes it to release singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal at 520-620 nm. This compound will increase this signal by stabilizing the interaction.

Methodology:

-

Reagent Preparation:

-

Reconstitute purified GST-tagged 14-3-3 protein and a biotinylated phosphopeptide (e.g., pS259-Raf-1) in assay buffer.

-

Prepare serial dilutions of this compound.

-

-

Assay Protocol (384-well plate):

-

Add GST-14-3-3 protein to each well.

-

Add the biotinylated phosphopeptide to each well.

-

Add this compound dilutions or vehicle control.

-

Incubate at room temperature for 30-60 minutes to allow the PPI to equilibrate and be stabilized.[16]

-

Add Acceptor beads (e.g., Glutathione Coated) and incubate for 60 minutes in the dark.

-

Add Donor beads (Streptavidin Coated) and incubate for 60 minutes in the dark.[16]

-

Read the plate on an Alpha-enabled plate reader. Expected Result: A dose-dependent increase in the luminescent signal with increasing concentrations of this compound, which can be used to calculate an EC50 value for the stabilization.

-

Figure 4: Logical relationship in the AlphaScreen assay.

Conclusion

The core mechanism of action of this compound is the stabilization of 14-3-3 protein-protein interactions. By acting as a molecular glue, it enhances the affinity between 14-3-3 and its client phosphoproteins, thereby modulating their activity and downstream signaling. Its ability to lock key signaling nodes like C-RAF in an inactive state provides a compelling rationale for its observed anti-proliferative and pro-apoptotic effects, making it and other fusicoccane derivatives a promising class of molecules for further investigation in drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. A Systematic Approach to the Discovery of Protein–Protein Interaction Stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.tue.nl [research.tue.nl]

- 4. researchgate.net [researchgate.net]

- 5. A homogenous luminescent proximity assay for 14-3-3 interactions with both phosphorylated and nonphosphorylated client peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 8. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The 14-3-3 Proteins as Important Allosteric Regulators of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

- 11. rcsb.org [rcsb.org]

- 12. biorxiv.org [biorxiv.org]

- 13. molbiolcell.org [molbiolcell.org]

- 14. The 14-3-3 Proteins μ and υ Influence Transition to Flowering and Early Phytochrome Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Homogenous Luminescent Proximity Assay for 14-3-3 Interactions with Both Phosphorylated and Nonphosphorylated Client Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Cotylenin F: A Technical Guide to the Stabilization of 14-3-3 Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Cotylenin F, a natural diterpene glycoside, and its function as a molecular glue that stabilizes 14-3-3 protein-protein interactions (PPIs). We delve into the mechanism of action, provide quantitative data on its stabilization effects, detail experimental protocols for studying these interactions, and visualize the impacted signaling pathways. This document is intended to be a comprehensive resource for researchers in cell biology, chemical biology, and drug discovery interested in the modulation of 14-3-3 PPIs for therapeutic purposes.

Introduction: The 14-3-3 Protein Family and the Role of PPI Stabilizers

The 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory proteins in eukaryotes. They act as central hubs in a multitude of signaling pathways by binding to phosphorylated serine or threonine motifs on a wide array of client proteins.[1][2] These interactions can modulate the client protein's activity, subcellular localization, or stability, thereby influencing critical cellular processes such as cell cycle control, apoptosis, and signal transduction.[3][4]

Given their central role in cellular signaling, the modulation of 14-3-3 PPIs has emerged as a promising therapeutic strategy. While much effort has been focused on the discovery of PPI inhibitors, a newer and arguably more selective approach is the development of "molecular glues" or PPI stabilizers. These small molecules bind at the interface of the 14-3-3/client protein complex, enhancing the affinity and stability of the interaction.[5] Cotylenin A and its derivatives, including this compound, are fungal metabolites that have been identified as potent stabilizers of 14-3-3 PPIs.[6][7]

This compound: Mechanism of Action

This compound, a fusicoccane diterpenoid, functions by binding to a pocket at the interface of the 14-3-3 protein and its phosphorylated client protein.[3] This binding is cooperative, meaning that the affinity of this compound for the 14-3-3/client complex is significantly higher than for either protein alone. By occupying this interfacial pocket, this compound acts as a molecular glue, effectively locking the two proteins together and prolonging the signaling output mediated by the 14-3-3 interaction.[8] The stabilizing effect of this compound and its analogs is dependent on the specific 14-3-3 client protein and the amino acid sequence surrounding the phosphomotif.[5]

Quantitative Data: Stabilization of 14-3-3/Client Protein Interactions

The stabilizing effect of this compound and its derivatives on 14-3-3 PPIs can be quantified using various biophysical techniques. The following tables summarize the available quantitative data for the interaction with the C-RAF proto-oncogene serine/threonine-protein kinase (C-RAF), a key component of the MAPK/ERK signaling pathway.

| Compound | Client Protein (Peptide) | 14-3-3 Isoform | EC50 (µM)¹ | Reference |

| This compound | C-RAF (pSer233/pSer259) | ζ | 129.5 | [6][9] |

| Cotylenin C | C-RAF (pSer233/pSer259) | ζ | 65.4 | [6][9] |

| Cotylenin I | C-RAF (pSer233/pSer259) | ζ | 253.6 | [6][9] |

| ISIR-050 (Cotylenin A mimic) | C-RAF (pSer233/pSer259) | ζ | 2.5 | [5][6][9] |

¹EC50 values were determined by fluorescence polarization assay and represent the concentration of the compound required to achieve 50% of the maximal stabilization effect.

| Compound | Client Protein (Peptide) | 14-3-3 Isoform | Apparent Kd (µM)² | Fold Stabilization | Reference |

| Control (DMSO) | C-RAF (pSer233/pSer259) | ζ | 1.1 | - | [6][9] |

| This compound (150 µM) | C-RAF (pSer233/pSer259) | ζ | 0.5 | 2.2 | [6][9] |

| Cotylenin C (150 µM) | C-RAF (pSer233/pSer259) | ζ | 0.2 | 5.5 | [6][9] |

| Cotylenin I (150 µM) | C-RAF (pSer233/pSer259) | ζ | 0.7 | 1.6 | [6][9] |

| ISIR-050 (150 µM) | C-RAF (pSer233/pSer259) | ζ | < 0.1 | > 11 | [5][6][9] |

²Apparent dissociation constants (Kd) were determined by fluorescence polarization assay in the presence of a fixed concentration of the stabilizing compound.

Signaling Pathways Modulated by this compound

By stabilizing the interaction between 14-3-3 and its client proteins, this compound can significantly impact various signaling pathways critical in health and disease.

The RAF/MEK/ERK Pathway

Cotylenin A has been shown to stabilize the interaction of 14-3-3 with the inhibitory phosphorylation sites (pSer233 and pSer259) on C-RAF, but not the activating site (pSer621).[3][10][11] This stabilization locks C-RAF in an inactive conformation, preventing its recruitment to the plasma membrane by RAS and subsequent activation of the downstream MEK/ERK signaling cascade.[10] This has significant implications for cancers driven by RAS mutations.[11]

The p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[12][13] The interaction of 14-3-3 with phosphorylated p53 is important for its stability and transcriptional activity.[12][14] Stabilization of the p53/14-3-3 complex by molecules like this compound could enhance the tumor-suppressive functions of p53, representing a potential anti-cancer strategy.[6]

The ASK1 Pro-Apoptotic Pathway

Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of stress-induced apoptosis.[15][16] Under normal conditions, ASK1 is held in an inactive state through its interaction with 14-3-3 proteins.[17] Upon cellular stress, ASK1 dissociates from 14-3-3 and triggers a downstream kinase cascade leading to apoptosis.[18] Stabilization of the ASK1/14-3-3 complex by this compound could therefore have a pro-survival effect, which may be beneficial in diseases characterized by excessive apoptosis.[19]

The LRRK2 Pathway in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a protein implicated in the pathogenesis of Parkinson's disease.[1][9] Mutations in LRRK2 that impair its binding to 14-3-3 proteins are associated with increased kinase activity and neurotoxicity.[9][14] Therefore, stabilizing the LRRK2/14-3-3 interaction with molecules like this compound presents a potential therapeutic strategy to reduce LRRK2-mediated neuronal damage.[20]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the stabilization of 14-3-3 PPIs by this compound.

Fluorescence Polarization (FP) Assay

This assay is used to quantify the binding affinity and stabilization of 14-3-3/client protein interactions in solution.

-

Objective: To determine the EC50 of this compound for the stabilization of a 14-3-3/phosphopeptide interaction and the apparent Kd of the interaction in the presence of this compound.

-

Materials:

-

Purified 14-3-3 protein (e.g., 14-3-3ζ)

-

Fluorescently labeled synthetic phosphopeptide corresponding to the 14-3-3 binding site of the client protein (e.g., FAM-labeled C-RAF pSer233/pSer259 peptide)

-

This compound stock solution in DMSO

-

FP buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween-20, 1 mg/mL BSA)[17]

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure for EC50 Determination:

-

Prepare a solution containing a fixed concentration of the fluorescently labeled phosphopeptide (e.g., 20 nM) and 14-3-3 protein (e.g., 0.25 µM) in FP buffer.[6][9]

-

Create a serial dilution of this compound in FP buffer.

-

In a 384-well plate, add the peptide/protein mixture and the this compound dilutions. Include a DMSO control.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization of each well.

-

Plot the change in polarization against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

-

-

Procedure for Apparent Kd Determination:

-

Prepare solutions of the fluorescently labeled phosphopeptide (e.g., 20 nM) in FP buffer, either with a fixed concentration of this compound (e.g., 150 µM) or with DMSO as a control.[6][9]

-

Create a serial dilution of the 14-3-3 protein in FP buffer.

-

In a 384-well plate, add the phosphopeptide solutions and the 14-3-3 protein dilutions.

-

Incubate and measure fluorescence polarization as described above.

-

Plot the polarization values against the 14-3-3 protein concentration and fit the data to a one-site binding model to determine the apparent Kd.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the 14-3-3/client interaction in the presence and absence of this compound.

-

Materials:

-

Purified 14-3-3 protein

-

Synthetic phosphopeptide of the client protein

-

This compound

-

ITC buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 10 mM MgCl2, 0.5 mM TCEP)[9]

-

Isothermal titration calorimeter

-

-

Procedure:

-

Thoroughly dialyze the protein and dissolve the peptide and this compound in the same buffer to minimize dilution heats.

-

For the control experiment, load the 14-3-3 protein into the sample cell and the phosphopeptide into the titration syringe.

-

For the stabilization experiment, add this compound to both the protein in the cell and the peptide in the syringe to maintain a constant concentration throughout the experiment.

-

Perform a series of injections of the peptide into the protein solution while monitoring the heat change.

-

Integrate the heat pulses and plot them against the molar ratio of peptide to protein.

-

Fit the data to a suitable binding model to extract the thermodynamic parameters.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

-

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd) for the 14-3-3/client interaction, and to assess the effect of this compound on these parameters.

-

Materials:

-

Purified 14-3-3 protein

-

Client protein or phosphopeptide

-

This compound

-

SPR instrument and sensor chips (e.g., CM5)

-

SPR running buffer (e.g., 10 mM HEPES pH 7.6, 150 mM NaCl, 0.05% P20)[21]

-

Immobilization reagents (e.g., EDC/NHS)

-

-

Procedure:

-

Immobilize the 14-3-3 protein onto the sensor chip surface.

-

Inject a series of concentrations of the client protein/peptide (analyte) over the chip surface in the absence of this compound and monitor the binding response.

-

Regenerate the sensor surface.

-

Repeat the injections of the analyte in the presence of a fixed concentration of this compound in the running buffer.

-

Fit the sensorgrams to a suitable kinetic model to determine ka, kd, and Kd.

-

Co-immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions in a cellular context.

-

Objective: To demonstrate that this compound enhances the interaction between 14-3-3 and a client protein in cells.

-

Materials:

-

Cell line expressing tagged versions of the 14-3-3 protein and/or the client protein

-

This compound

-

Cell lysis buffer

-

Antibody against the tagged protein for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

SDS-PAGE and Western blotting reagents

-

Antibodies against both the 14-3-3 protein and the client protein for detection

-

-

Procedure:

-

Culture cells and treat with this compound or DMSO (vehicle control) for a specified time.

-

Lyse the cells and clarify the lysate by centrifugation.

-

Incubate the lysate with the immunoprecipitating antibody.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting.

-

Probe the membrane with antibodies against the 14-3-3 protein and the client protein to detect the co-precipitated partner. An increased signal for the co-precipitated protein in the this compound-treated sample indicates stabilization of the interaction.

-

Conclusion and Future Directions

This compound and its analogs are powerful tool compounds for the study of 14-3-3 protein-protein interactions and hold significant therapeutic potential. By acting as molecular glues, they offer a mechanism to selectively enhance specific signaling pathways, a nuanced approach compared to traditional inhibition. The data and protocols presented in this guide provide a solid foundation for researchers to explore the diverse roles of 14-3-3 proteins and to leverage PPI stabilization for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. Future research will likely focus on the development of more potent and selective this compound analogs, a deeper understanding of their off-target effects, and their translation into clinical applications.

References

- 1. 14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition Reduces Endothelial Cytokine Production without Improving Permeability after Toll-like Receptor 4 (TLR4) Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. research.tue.nl [research.tue.nl]

- 5. pure.tue.nl [pure.tue.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. portlandpress.com [portlandpress.com]

- 10. usiena-air.unisi.it [usiena-air.unisi.it]

- 11. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small-molecule stabilization of the p53 - 14-3-3 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acesisbio.com [acesisbio.com]

- 15. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Insight into the 14-3-3 Protein-dependent Inhibition of Protein Kinase ASK1 (Apoptosis Signal-regulating kinase 1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 14-3-3 Proteins as Important Allosteric Regulators of Protein Kinases [mdpi.com]

- 18. dspace.mit.edu [dspace.mit.edu]

- 19. Versatility of 14-3-3 proteins and their roles in bone and joint-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. research.tue.nl [research.tue.nl]

- 21. research.rug.nl [research.rug.nl]

The Biological Activity of Cotylenin F: A Technical Guide for Researchers

An In-depth Examination of a Fungal Metabolite with Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a fungal diterpene glycoside, belongs to the fusicoccane family of natural products that have garnered significant interest for their unique biological activity. These molecules act as molecular glues, stabilizing protein-protein interactions (PPIs) mediated by the 14-3-3 family of scaffold proteins. By modulating these interactions, cotylenins influence a variety of cellular signaling pathways, demonstrating potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used for its characterization. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this guide leverages data from the well-characterized analogue, Cotylenin A, to illustrate the principles of its biological activity and analytical assessment.

Introduction to this compound

This compound is a naturally occurring diterpene glycoside first isolated from the fungus Cladosporium sp.[1]. Structurally, it shares the characteristic 5-8-5 tricyclic carbon skeleton of the fusicoccane family. The biological significance of cotylenins stems from their ability to stabilize the interactions between 14-3-3 proteins and their various client proteins, many of which are key regulators of critical cellular processes such as cell cycle control, apoptosis, and signal transduction[2]. While Cotylenin A is the most extensively studied member of this class, the recent elucidation of the biosynthetic gene cluster for cotylenins, including this compound, has opened avenues for its increased production and further investigation[3][4].

Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

The primary mechanism of action for this compound, like other cotylenins, is the stabilization of 14-3-3 protein-protein interactions. 14-3-3 proteins are a family of highly conserved regulatory molecules that bind to phosphorylated serine or threonine motifs on a vast number of client proteins. This binding can alter the client protein's conformation, enzymatic activity, subcellular localization, or stability.

This compound acts as a "molecular glue," fitting into a pocket at the interface of the 14-3-3 protein and its client protein, thereby strengthening the interaction. This stabilization can lock the client protein in a particular functional state, leading to downstream biological effects.

The 14-3-3/C-RAF Interaction: A Key Target

A prime example of a 14-3-3 PPI targeted by cotylenins is the interaction with the C-RAF kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway. 14-3-3 proteins bind to phosphorylated serine residues (pS233 and pS259) on C-RAF, holding it in an inactive conformation. By stabilizing this interaction, cotylenins can suppress the MAPK pathway, which is often hyperactivated in various cancers[2].

Quantitative Biological Data

While specific quantitative data for this compound's biological activity is not extensively available, the following table summarizes representative data for Cotylenin A, which is expected to have a similar mode of action. This data is provided to illustrate the typical potency of this class of compounds.

| Compound | Assay Type | Target Interaction | Cell Line | IC50 / EC50 | Reference |

| Cotylenin A | Cell Growth Inhibition | - | HL-60 (Leukemia) | ~5 µg/mL | [2] |

| Cotylenin A | Differentiation Induction | - | HL-60 (Leukemia) | Effective at 1 µg/mL | [2] |

Note: The lack of specific IC50/EC50 values for this compound in the public domain highlights a key area for future research, especially now that its biosynthesis is understood.

Detailed Experimental Protocols

The characterization of 14-3-3 PPI stabilizers like this compound involves a range of biophysical and cell-based assays. Below are detailed methodologies for key experiments, based on standard protocols used for this class of molecules.

Fluorescence Polarization (FP) Assay for 14-3-3 PPI Stabilization

This assay is used to quantify the stabilization of the interaction between a 14-3-3 protein and a fluorescently labeled phosphopeptide derived from a client protein (e.g., C-RAF).

Principle: The binding of the small fluorescent peptide to the larger 14-3-3 protein results in a slower tumbling rate in solution, leading to an increase in the polarization of the emitted light upon excitation with polarized light. A stabilizer will increase the affinity of this interaction, resulting in a leftward shift of the binding curve.

Protocol:

-

Reagents:

-

Purified recombinant 14-3-3 protein (e.g., 14-3-3ζ).

-

Fluorescently labeled phosphopeptide (e.g., FITC-labeled C-RAF pS259 peptide).

-

This compound (dissolved in DMSO).

-

Assay Buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

-

Procedure:

-

Prepare a serial dilution of 14-3-3 protein in assay buffer.

-

In a 384-well black plate, add the fluorescently labeled phosphopeptide to a final concentration of 10-50 nM.

-

Add this compound to the desired final concentration (e.g., 10 µM) or DMSO as a control.

-

Add the serially diluted 14-3-3 protein to the wells.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the 14-3-3 protein concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the equilibrium dissociation constant (Kd) in the presence and absence of this compound. A decrease in the Kd value indicates stabilization.

-

Cell-Based Assay: Western Blot for MAPK Pathway Inhibition

This assay assesses the downstream cellular effects of this compound by measuring the phosphorylation status of key proteins in the MAPK pathway.

Principle: If this compound stabilizes the inhibitory 14-3-3/C-RAF complex, it should lead to a decrease in the phosphorylation of downstream kinases MEK and ERK.

Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line (e.g., a line with a RAS mutation) in appropriate media.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

-

Compare the phosphorylation levels in this compound-treated cells to the DMSO control.

-

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by cotylenins is the RAS/RAF/MEK/ERK (MAPK) pathway. The following diagram illustrates the logical relationship of how this compound's stabilization of the 14-3-3/C-RAF complex leads to the inhibition of this pathway.

Conclusion and Future Directions

This compound represents a promising, yet understudied, member of a unique class of bioactive fungal metabolites. Its ability to function as a molecular glue for 14-3-3 protein-protein interactions provides a novel mechanism for modulating cellular signaling pathways implicated in cancer and other diseases. While much of the detailed mechanistic and quantitative work has been performed on its analogue, Cotylenin A, the recent advancements in the biosynthesis of this compound pave the way for more in-depth investigations into its specific biological activities and therapeutic potential. Future research should focus on obtaining precise quantitative data on its potency and selectivity for various 14-3-3/client complexes, elucidating its full range of downstream signaling effects, and evaluating its efficacy in preclinical models. Such studies will be crucial in determining the potential of this compound as a lead compound in drug discovery programs.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05963H [pubs.rsc.org]

An In-Depth Technical Guide to Cotylenin F: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a diterpene glycoside of fungal origin, has garnered significant interest within the scientific community for its potent biological activities, most notably its role as a stabilizer of 14-3-3 protein-protein interactions (PPIs). This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound. It includes detailed methodologies for its isolation, chemical synthesis, and biological evaluation, intended to serve as a valuable resource for researchers in natural product chemistry, chemical biology, and drug discovery.

Introduction

This compound belongs to the fusicoccane family of diterpenoids, characterized by a unique 5-8-5 tricyclic ring system.[1] Originally isolated from the fungus Cladosporium sp., cotylenins have been shown to exhibit a range of biological activities, including plant growth regulation and the induction of differentiation in myeloid leukemia cells.[2][3] The primary mechanism of action for this compound and its analogs is the stabilization of interactions between the highly conserved 14-3-3 proteins and their various client proteins, many of which are implicated in cancer and other diseases.[4][5] This "molecular glue" activity makes this compound a compelling lead compound for the development of novel therapeutics.[5]

Structure and Chemical Properties

This compound is a complex natural product with the molecular formula C₃₃H₅₄O₁₁ and a molecular weight of 626.8 g/mol .[4] Its structure consists of a cotylenol aglycon, which features the characteristic 5-8-5 carbocyclic core, glycosidically linked to a modified sugar moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S,3R,4R,5S,6R)-2-[[(1E,3R,8R,9R,10R,11S,14R)-9,14-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-propan-2-yl-8-tricyclo[9.3.0.0³,⁷]tetradeca-1,6-dienyl]oxy]-5-[(2R)-1-hydroxy-2-[(2S)-oxiran-2-yl]propan-2-yl]oxy-6-(methoxymethyl)oxane-3,4-diol | [4] |

| CAS Number | 58045-03-7 | [4] |

| Molecular Formula | C₃₃H₅₄O₁₁ | [4] |

| Molecular Weight | 626.8 g/mol | [4] |

| Classification | Terpene glycoside | [4] |

Isolation from Natural Sources

This compound is naturally produced by the fungus Cladosporium sp. 501-7W.[6] The isolation of this compound involves fermentation of the fungal strain followed by extraction and chromatographic purification of the metabolites.

Experimental Protocol: Fermentation and Extraction

-

Fermentation: Cladosporium sp. HNWSW-1 is cultured in Potato Dextrose Broth (PDB) in flasks under static conditions at room temperature for 60 days.[7]

-

Extraction: The entire culture is extracted three times with an equal volume of ethyl acetate (EtOAc). The organic layers are combined and evaporated under reduced pressure to yield a crude extract.[7]

-

Solvent Partitioning: The crude extract is dissolved in 90% methanol (MeOH) and partitioned against petroleum ether to remove nonpolar impurities. The methanolic layer is then concentrated.[7]

-

Chromatographic Purification: The concentrated methanolic extract is subjected to a series of chromatographic steps, including silica gel column chromatography, ODS gel chromatography, and Sephadex LH-20 column chromatography, to isolate pure this compound.[7]

Figure 1. Workflow for the isolation of this compound.

Chemical Synthesis

The total synthesis of cotylenins is a complex undertaking due to the sterically congested 5-8-5 tricyclic core and the stereochemically rich glycosyl moiety. The synthesis of the closely related Cotylenin A has been achieved and provides a roadmap for accessing this compound.[8] A key step in the synthesis is the formation of the eight-membered ring.

Experimental Protocol: Palladium-Mediated Migratory Cyclization (Illustrative Key Step)

This protocol describes a general approach to forming benzoheterocyclic systems, which is conceptually related to the cyclization strategies used in fusicoccane synthesis.

-

Reaction Setup: An oven-dried sealed tube is charged with Pd(OAc)₂ (5 mol%), DPEPhos (10 mol%), CsOPiv (2.0 equivalents), and the α-bromoalkene substrate (1.0 equivalent) under an argon atmosphere.[9]

-

Solvent Addition: Anhydrous 1,2-dichloroethane (DCE) is added to the tube.[9]

-

Reaction Conditions: The sealed tube is heated at 80 °C for 12 hours.[9]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, concentrated, and purified by silica gel column chromatography to yield the cyclized product.[9]

Figure 2. Palladium-mediated cyclization workflow.

Biosynthesis

The biosynthesis of this compound involves a series of enzymatic reactions, starting from the cyclization of a diterpene precursor to form the cotylenol aglycon, followed by glycosylation and other modifications. The enzymes responsible for these transformations, including a terpene cyclase, P450 monooxygenases, and glycosyltransferases, are encoded within a biosynthetic gene cluster.[2]

Experimental Protocol: Heterologous Expression and Purification of a Terpene Cyclase (General Protocol)

-

Gene Cloning: The terpene cyclase gene is amplified from the genomic DNA of the producing organism and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

Heterologous Expression: The expression vector is transformed into a suitable host strain, such as E. coli BL21(DE3). The cells are grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

-

Cell Lysis: The cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.

-

Purification: The terpene cyclase is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography for further purification.

Figure 3. Heterologous expression and purification workflow.

Biological Activity: Stabilization of 14-3-3 Protein-Protein Interactions

This compound functions as a molecular glue, stabilizing the interaction between 14-3-3 proteins and their phosphorylated client proteins.[4] This activity can be quantified using a fluorescence polarization (FP) assay.

Signaling Pathway

This compound binds to the 14-3-3 protein at the interface with its client protein, effectively locking the two proteins together. This can have profound effects on downstream signaling pathways. For example, by stabilizing the interaction between 14-3-3 and C-RAF, this compound can modulate the MAPK signaling cascade, which is often dysregulated in cancer.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Monitoring 14-3-3 protein interactions with a homogeneous fluorescence polarization assay [pubmed.ncbi.nlm.nih.gov]

- 3. research.tue.nl [research.tue.nl]

- 4. Structural and Chemical Biology of Terpenoid Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.tue.nl [research.tue.nl]

- 6. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Metabolites From the Mangrove-Derived Fungus Cladosporium sp. HNWSW-1 [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of benzoheterocycles by palladium-catalyzed migratory cyclization through an unexpected reaction cascade - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Molecular Mechanism of Cotylenin F: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a diterpene glycoside of fungal origin, has emerged as a molecule of significant interest in chemical biology and cancer research. As a member of the fusicoccane family, it shares structural and functional similarities with Cotylenin A, a well-characterized stabilizer of 14-3-3 protein-protein interactions (PPIs). This technical guide provides an in-depth overview of the discovery and isolation of this compound, its molecular mechanism of action targeting the RAF/14-3-3 signaling axis, and detailed experimental protocols for its study. The stabilization of the inhibitory C-RAF/14-3-3 complex by cotylenins presents a novel therapeutic strategy for cancers driven by aberrant RAS signaling, by modulating the downstream MEK/ERK pathway and impacting the expression of the oncoprotein c-Myc. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of 14-3-3 PPI stabilizers.

Discovery and Origin

This compound was first reported in 1975, isolated from the culture filtrate of the fungus Cladosporium sp. 501-7W[1][2]. This discovery was part of broader research into the chemical constituents of this fungal species, which also led to the identification of other related cotylenin compounds, including Cotylenin A. The producing organism, Cladosporium sp., is a genus of fungi that is widely distributed in various environments[3]. The initial interest in cotylenins stemmed from their plant growth-regulating activities. However, subsequent research has unveiled their potent effects on mammalian cells, particularly their ability to induce differentiation in leukemia cells and sensitize cancer cells to other therapeutic agents[4]. The original producing strain of Cladosporium sp. 501-7W has reportedly lost its ability to produce cotylenins, which has spurred efforts in total synthesis and biosynthesis to ensure a sustainable supply for research and development.

Isolation of this compound

General Experimental Workflow for Isolation

A detailed experimental protocol for the isolation of this compound from the culture filtrate of Cladosporium sp. is described by T. Sassa, et al., in Agric. Biol. Chem., 1975, 39, 1729. The general steps would include:

-

Fermentation: Large-scale liquid fermentation of Cladosporium sp. 501-7W in a suitable nutrient medium to promote the production of secondary metabolites, including this compound.

-

Extraction: Separation of the fungal biomass from the culture broth by filtration. The culture filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds into the organic phase.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel, followed by further purification using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects by acting as a "molecular glue" for the interaction between 14-3-3 proteins and their client proteins. Of particular interest is its ability to stabilize the complex between 14-3-3 and the C-RAF kinase, a key component of the MAPK/ERK signaling pathway.

Quantitative Data on Cotylenin-Mediated 14-3-3/C-RAF Interaction

Note: Specific quantitative data for this compound is limited in the publicly available literature. The following data for the closely related Cotylenin A is provided as a reference.

| Parameter | Value | Target Complex | Method | Reference |

| Kd | 9 nM | 14-3-3ζ / di-phosphorylated C-RAF peptide | X-ray Crystallography Data | [5] |

Signaling Pathway of this compound

This compound stabilizes the interaction between 14-3-3 and C-RAF at its inhibitory phosphorylation sites, pSer233 and pSer259[6][7]. This stabilization locks C-RAF in an inactive conformation, preventing its recruitment to the cell membrane by activated RAS. Consequently, the downstream phosphorylation cascade involving MEK and ERK is inhibited. The ERK pathway is a known regulator of the transcription and stability of the oncoprotein c-Myc. By suppressing ERK activity, this compound can lead to a reduction in c-Myc levels, thereby inhibiting cell proliferation and promoting apoptosis in cancer cells.

Experimental Protocols

Fluorescence Polarization Assay for 14-3-3 PPI Stabilization

This protocol is adapted from established methods for measuring the stabilization of 14-3-3 protein-protein interactions.

Materials:

-

Purified recombinant 14-3-3 protein

-

Fluorescently labeled (e.g., FITC) phosphopeptide corresponding to a 14-3-3 binding motif of a client protein (e.g., C-RAF pSer259)

-

This compound

-

Assay buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Tween 20

-

384-well black, round-bottom plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the fluorescently labeled phosphopeptide to a final concentration of 10-20 nM.

-

Add purified 14-3-3 protein to a concentration that gives a baseline polarization signal (e.g., 50-100 nM).

-

Add serial dilutions of this compound to the wells. Include a DMSO-only control.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Plot the change in fluorescence polarization as a function of this compound concentration to determine the EC50 of stabilization.

Western Blot Analysis of c-Myc Expression

This protocol provides a general framework for assessing changes in c-Myc protein levels in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., a leukemia cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-c-Myc and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-c-Myc antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop the blot using an ECL substrate and capture the image using an imaging system.

-

Strip the membrane and re-probe with the anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the relative change in c-Myc protein levels.

Conclusion and Future Directions

This compound represents a promising class of small molecules that modulate protein-protein interactions with therapeutic potential. Its ability to stabilize the inhibitory C-RAF/14-3-3 complex offers a unique strategy to target the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer. While the biological activity of this compound is well-supported by studies on its close analog, Cotylenin A, further research is needed to quantify its specific activity and to develop more efficient and scalable methods for its production. The detailed experimental protocols provided in this whitepaper are intended to facilitate further investigation into the mechanism and therapeutic applications of this compound and other 14-3-3 PPI stabilizers. Future work should focus on obtaining specific quantitative data for this compound, exploring its efficacy in various cancer models, and optimizing its drug-like properties for clinical development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The Genus Cladosporium: A Rich Source of Diverse and Bioactive Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cotylenin A--a plant growth regulator as a differentiation-inducing agent against myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impaired Binding of 14-3-3 to C-RAF in Noonan Syndrome Suggests New Approaches in Diseases with Increased Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stabilization of physical RAF/14-3-3 interaction by cotylenin A as treatment strategy for RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 14-3-3: A Case Study in PPI Modulation [mdpi.com]

Cotylenin F and the Fusicoccane Diterpenoids: A Technical Guide to 14-3-3 Protein-Protein Interaction Stabilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusicoccane diterpenoids are a family of natural products characterized by a distinctive 5-8-5 tricyclic carbon skeleton. These compounds, primarily of fungal origin, have garnered significant attention for their unique biological activity as stabilizers of 14-3-3 protein-protein interactions (PPIs). By acting as 'molecular glues,' they lock 14-3-3 proteins into complexes with their client proteins, thereby modulating a wide array of cellular signaling pathways. This technical guide provides an in-depth overview of the fusicoccane diterpenoid family, with a particular focus on Cotylenin A as a well-characterized member, and touches upon Cotylenin F. It details their mechanism of action, presents available quantitative biological data, outlines key experimental protocols for their study, and illustrates the critical signaling pathways they influence.

Introduction to Fusicoccane Diterpenoids

Fusicoccane diterpenoids are a class of secondary metabolites produced by various fungal species.[1] Their core structure is a fused 5-8-5 carbocyclic ring system. While numerous fusicoccanes have been identified, Cotylenin A and Fusicoccin A are among the most extensively studied members.[2] These molecules have emerged as powerful tools for chemical biology and potential therapeutic leads due to their ability to stabilize the interactions between the highly conserved 14-3-3 proteins and a multitude of phosphorylated client proteins.[2] This stabilization can have profound effects on cellular processes, including signal transduction, cell cycle control, and apoptosis.

This compound is a member of this family, but as of this writing, specific quantitative data on its biological activity, such as IC50 values and binding affinities, are not widely available in the public domain. Therefore, this guide will focus on the well-documented properties of the fusicoccane family, with Cotylenin A and Fusicoccin A serving as primary examples.

Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

The primary mechanism of action for fusicoccane diterpenoids is the stabilization of 14-3-3 PPIs. 14-3-3 proteins are a family of highly conserved, ubiquitously expressed regulatory molecules in eukaryotes that bind to phosphorylated serine or threonine motifs on a vast number of client proteins. This binding event can alter the client protein's conformation, enzymatic activity, subcellular localization, or stability.

Fusicoccanes like Cotylenin A and Fusicoccin A bind to a hydrophobic pocket at the interface of the 14-3-3 protein and its client protein.[3] This ternary complex formation effectively acts as a 'molecular glue,' locking the client protein in its 14-3-3-bound state and prolonging its downstream signaling effects.

One of the most critical pathways modulated by these compounds is the Ras/Raf/MEK/ERK signaling cascade, a key regulator of cell proliferation, differentiation, and survival. Cotylenin A has been shown to stabilize the interaction between 14-3-3 and C-RAF, a serine/threonine-specific protein kinase in this pathway. By binding to the 14-3-3/C-RAF complex, Cotylenin A can influence the downstream signaling of this oncogenic pathway.

Signaling Pathway Diagram: Cotylenin A-mediated Stabilization of the 14-3-3/C-RAF Interaction

Caption: Cotylenin A stabilizes the C-RAF/14-3-3 complex, impacting the MAPK pathway.

Quantitative Biological Data

While specific data for this compound is limited, the following tables summarize key quantitative data for other prominent fusicoccane diterpenoids.

Table 1: Cytotoxicity of Fusicoccane Diterpenoids (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cotylenin A | Y-79 | Retinoblastoma | ~10 µg/ml (~16 µM) | [4] |

| Cotylenin A | WERI | Retinoblastoma | ~10 µg/ml (~16 µM) | [4] |

| Fusicoccin A | Various | Glioblastoma | Cytostatic effects observed | [5] |

| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | [6] |

| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [6] |

Note: "Compound 1" and "Compound 2" in the last two rows refer to oleoyl hybrids of natural antioxidants and are included for comparative purposes as per the cited source.

Table 2: 14-3-3 Binding Affinity of Fusicoccane Diterpenoids (Kd Values)

| Compound | 14-3-3 Isoform | Client Protein/Peptide | Kd (µM) | Reference |

| Fusicoccin A | 14-3-3β | ERα-ctp | 0.8 ± 0.1 | [7] |

| Fusicoccin A | 14-3-3σ | ERα-ctp | 6.1 ± 0.6 | [7] |

| Fusicoccin A | 14-3-3ζ | Task3-ctp | 1.1 ± 0.1 | [7] |

| Fusicoccin A | 14-3-3β | Task3-ctp | 4.8 ± 0.5 | [7] |

| Fusicoccin A | 14-3-3ζ | Gplbα-ctp | 17 ± 2 | [7] |

| Fusicoccin A | 14-3-3β | Gplbα-ctp | 21 ± 2 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of fusicoccane diterpenoids.

Fluorescence Polarization (FP) Assay for 14-3-3 PPI Stabilization

This assay measures the change in the polarization of fluorescently labeled molecules to determine binding events.

Workflow Diagram:

Caption: Workflow for a Fluorescence Polarization (FP) assay to assess PPI stabilization.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant 14-3-3 protein in a suitable assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT).

-

Synthesize or obtain a fluorescently labeled peptide corresponding to the 14-3-3 binding motif of the client protein of interest (e.g., with a 5-FAM label). Prepare a stock solution in the assay buffer.

-

Dissolve the fusicoccane diterpenoid (e.g., Cotylenin A) in DMSO to create a high-concentration stock solution.

-

-

Assay Procedure:

-

In a 384-well, low-volume, black microplate, add a fixed concentration of the fluorescently labeled peptide (e.g., 10 nM).

-

Add varying concentrations of the 14-3-3 protein to the wells.

-

To a parallel set of wells, add the same concentrations of 14-3-3 protein and the fusicoccane compound at a fixed concentration. Include a DMSO-only control.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore used.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the concentration of the 14-3-3 protein.

-

Fit the data to a one-site binding model to determine the dissociation constant (Kd) for the 14-3-3/peptide interaction in the presence and absence of the fusicoccane compound. A decrease in Kd in the presence of the compound indicates stabilization.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the 14-3-3 protein onto the activated sensor surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Injection and Data Acquisition:

-

Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of the client protein or peptide (the analyte) over the immobilized 14-3-3 surface and a reference flow cell.

-

In a separate experiment, pre-incubate the analyte with the fusicoccane compound before injection.

-

Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

-

Globally fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd). A decrease in the kd in the presence of the fusicoccane indicates a stabilization of the complex.

-

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the fusicoccane diterpenoid for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

-

Clinical Status

A thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials involving this compound or other fusicoccane diterpenoids for any indication. The research on these compounds is still in the preclinical stage, focusing on understanding their mechanism of action and evaluating their therapeutic potential in various disease models.

Conclusion

The fusicoccane diterpenoids, exemplified by Cotylenin A, represent a fascinating class of natural products with a unique mechanism of action as stabilizers of 14-3-3 protein-protein interactions. Their ability to modulate critical signaling pathways, such as the Ras/Raf/MEK/ERK cascade, underscores their potential as both valuable research tools and starting points for the development of novel therapeutics. While quantitative data on specific members like this compound remain scarce, the detailed understanding of the broader family provides a strong foundation for future investigations. The experimental protocols outlined in this guide offer a robust framework for researchers to further explore the biological activities of these intriguing molecules and unlock their full therapeutic potential. Further research is warranted to fully elucidate the structure-activity relationships within this family and to advance the most promising candidates towards clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Surprising Story of Fusicoccin: A Wilt-Inducing Phytotoxin, a Tool in Plant Physiology and a 14-3-3-Targeted Drug [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cotylenin A inhibits cell proliferation and induces apoptosis and PAX6 mRNA transcripts in retinoblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Role of Cotylenin F in Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a fungal-derived diterpene glycoside, has emerged as a significant modulator of plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bioactivity of this compound, with a particular focus on its role as a stabilizer of 14-3-3 protein-protein interactions (PPIs). This document details the distinct effects of this compound on plant cellular processes, contrasting it with the well-characterized related compound, fusicoccin. Included are summaries of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways, offering a valuable resource for researchers in the fields of plant science, chemical biology, and drug discovery.

Introduction

Cotylenins, including this compound (CNF), are a class of fusicoccane diterpenoids originally isolated from Cladosporium species.[1][2] Initially recognized for their cytokinin-like activities, it is now understood that their primary mode of action is the stabilization of complexes between 14-3-3 proteins and their various client proteins.[1][2] These 14-3-3 proteins are ubiquitous regulatory molecules in eukaryotes, acting as molecular scaffolds that modulate the function of their binding partners. By locking these interactions in place, this compound can profoundly influence a variety of cellular processes.

In the context of plant physiology, this compound is primarily associated with the promotion of cell elongation and division.[1] This distinguishes it from the closely related fusicoccin (FC), which is well-known for its potent induction of stomatal opening, often leading to wilting.[1][3] This functional divergence is attributed to subtle structural differences, notably the absence of a hydroxyl group at the C-12 position in this compound, which alters its binding preferences for different 14-3-3/client protein complexes.[2]

Core Mechanism of Action: Stabilization of 14-3-3 Protein-Protein Interactions

The central tenet of this compound's bioactivity is its function as a "molecular glue" for 14-3-3 PPIs.[1] 14-3-3 proteins recognize and bind to phosphorylated serine or threonine residues within specific sequence motifs on their target proteins. This binding can lead to various outcomes, including conformational changes in the target protein, altered enzymatic activity, changes in subcellular localization, or protection from dephosphorylation or degradation.

This compound inserts itself into a pocket at the interface of the 14-3-3 protein and its client protein, effectively increasing the affinity and stability of the complex. This stabilization can artificially prolong or enhance the downstream signaling effects that are mediated by the 14-3-3 interaction.

The this compound/14-3-3/Client Protein Ternary Complex

The formation of a stable ternary complex is the cornerstone of this compound's mechanism. The specific client proteins that are targeted in plants to mediate the observed growth-promoting effects are an active area of research. However, the interaction with the plasma membrane H⁺-ATPase, a key client of 14-3-3 proteins, is a well-established paradigm for fusicoccanes.

Caption: this compound stabilizes the interaction between a 14-3-3 protein and its phosphorylated client protein, forming a stable ternary complex that modulates downstream signaling.

Role in Plant Growth Regulation

While specific quantitative data for this compound is still emerging, the qualitative effects on plant growth are well-documented. The primary roles attributed to this compound are the promotion of cell elongation and cell division.

Cell Elongation

The promotion of cell elongation by this compound is thought to be linked to the stabilization of the 14-3-3 protein's interaction with the plasma membrane H⁺-ATPase. This enzyme pumps protons out of the cell, leading to acidification of the cell wall and hyperpolarization of the plasma membrane. Cell wall acidification activates enzymes that loosen the cell wall, allowing for turgor-driven expansion.

Cell Division

The cytokinin-like activity of this compound, including the promotion of cell division, suggests an interaction with the cell cycle machinery. This could occur through the 14-3-3 mediated regulation of key cell cycle proteins, such as cyclin-dependent kinases (CDKs) or their inhibitors. However, the precise molecular targets of this compound in the plant cell cycle are yet to be fully elucidated.

Contrasting Effects of this compound and Fusicoccin

The differential effects of this compound and fusicoccin on plant physiology provide a fascinating case study in structure-activity relationships.

| Feature | This compound | Fusicoccin |

| Primary Effect | Promotes cell elongation and division[1] | Induces stomatal opening[3] |

| Structural Difference | Lacks a hydroxyl group at C-12[2] | Possesses a hydroxyl group at C-12[2] |

| Mechanism | Stabilizes 14-3-3 PPIs[1] | Stabilizes 14-3-3 PPIs, particularly with H⁺-ATPase in guard cells[3] |

Experimental Protocols

Detailed experimental protocols for assessing the bioactivity of this compound are crucial for reproducible research. The following are generalized methodologies for key assays.

Coleoptile Elongation Assay

This classic bioassay measures the effect of plant growth regulators on cell elongation in cereal coleoptiles.

Methodology:

-

Germinate oat (Avena sativa) or maize (Zea mays) seeds in the dark for 3-4 days.

-

Excise 10 mm segments from the sub-apical region of the coleoptiles under a dim green light.

-

Float the segments in a basal medium (e.g., a buffered solution with a carbon source) for a pre-incubation period of 1-2 hours.

-

Transfer the segments to test solutions containing a range of this compound concentrations (e.g., 0.1 µM to 100 µM) and a control without this compound.

-

Incubate the segments in the dark at a controlled temperature (e.g., 25°C) for a defined period (e.g., 18-24 hours).

-

Measure the final length of the coleoptile segments using a digital caliper or by imaging and subsequent analysis.

-

Calculate the percentage increase in length relative to the initial length and compare the different treatment groups.

Caption: A typical workflow for a coleoptile elongation bioassay to assess the effect of this compound on plant cell elongation.

Root Growth Assay

This assay is used to determine the effect of this compound on primary root elongation and lateral root formation.

Methodology:

-

Surface-sterilize Arabidopsis thaliana seeds and sow them on solid agar medium (e.g., Murashige and Skoog medium) in vertically oriented Petri dishes.

-

Stratify the seeds at 4°C for 2-3 days to synchronize germination.

-

Transfer the plates to a growth chamber with controlled light and temperature conditions.

-

After a few days of growth, transfer seedlings of uniform size to new plates containing a range of this compound concentrations.

-

Mark the position of the root tip at the time of transfer.

-

Incubate the plates vertically for several more days.

-

Measure the increase in primary root length from the marked position.

-

Count the number of emerged lateral roots.

-

Analyze the data to determine the dose-dependent effects of this compound on root growth.

Interaction with Plant Hormone Signaling

The growth-promoting effects of this compound suggest potential crosstalk with endogenous plant hormone signaling pathways, particularly auxin and cytokinin pathways. While direct evidence for an interaction with the abscisic acid (ABA) signaling pathway is limited, the central role of 14-3-3 proteins in integrating various signaling cascades makes this a plausible area for future investigation. ABA is a key regulator of plant stress responses and developmental processes, and its signaling is intricately linked to the regulation of stomatal aperture and growth inhibition, often in opposition to growth-promoting hormones. The ability of this compound to modulate 14-3-3 interactions could potentially influence the phosphorylation status and activity of key components in the ABA signaling pathway.

Future Directions and Applications

The unique mode of action of this compound as a stabilizer of 14-3-3 PPIs presents exciting opportunities for both basic research and agricultural applications. A deeper understanding of the specific 14-3-3/client protein complexes targeted by this compound in plants will be crucial for a complete picture of its growth-regulating activities. The development of synthetic analogs of this compound could lead to the creation of novel plant growth regulators with enhanced specificity and efficacy. Furthermore, the elucidation of its biosynthetic pathway opens the door for metabolic engineering approaches to produce this compound and related compounds in scalable quantities. For drug development professionals, the study of this compound in the context of plant biology provides valuable insights into the modulation of 14-3-3 PPIs, a target of growing interest for therapeutic intervention in human diseases.

References

- 1. Total biosynthesis of cotylenin diterpene glycosides as 14-3-3 protein–protein interaction stabilizers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05963H [pubs.rsc.org]

- 2. A structural rationale for selective stabilization of anti-tumor interactions of 14-3-3 proteins by cotylenin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Cotylenin F: A Technical Guide to its Molecular Glue Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotylenin F, a member of the fusicoccane family of diterpenoids, has emerged as a significant modulator of protein-protein interactions (PPIs). This document provides a comprehensive technical overview of the molecular glue mechanism of this compound, focusing on its role in stabilizing the interaction between 14-3-3 proteins and their various client proteins. We will delve into the core mechanism, present available quantitative data for related compounds, detail relevant experimental protocols, and visualize the key pathways and workflows. This guide is intended for researchers and professionals in drug development seeking to understand and leverage the therapeutic potential of molecular glues like this compound.

The Core Mechanism of this compound as a Molecular Glue